molecular formula C5H2Br2N4 B1391825 5,8-二溴-[1,2,4]三唑并[1,5-a]吡嗪 CAS No. 959755-46-5

5,8-二溴-[1,2,4]三唑并[1,5-a]吡嗪

货号: B1391825
CAS 编号: 959755-46-5
分子量: 277.9 g/mol
InChI 键: IDWOTLNDEITXRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is used as an active pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs is achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is represented as C1=C(N2C(=NC=N2)C(=N1)Br)Br . The molecular weight is given as g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazolo[1,5-a]pyrazines are complex and can involve various synthetic routes . For instance, cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles are two typical modes of constructing these heterocyclic ring systems .

科学研究应用

药物化学合成砌块

[1,2,4]三唑并[1,5-a]吡嗪骨架在药物化学中是一种通用的合成砌块。 它被用于创建专注于不同生物活性的化合物库 。该化合物,由于其溴取代基,提供了独特的反应性,可以用来生成具有潜在治疗应用的新型衍生物。

抗菌剂

5,8-二溴-[1,2,4]三唑并[1,5-a]吡嗪的衍生物已被合成并评估其抗菌特性。 其中一些衍生物对革兰氏阳性和革兰氏阴性细菌(如金黄色葡萄球菌大肠杆菌)表现出中等至良好的活性 。这突出了该化合物作为开发新型抗菌药物的前体的潜力。

药物发现中的优先结构

药物发现中的优先结构概念是指在作用于多种生物靶点的药物中反复出现的分子框架。5,8-二溴-[1,2,4]三唑并[1,5-a]吡嗪可以被认为是一种优先结构,因为它有可能与多个受体结合,为进一步衍生化和发现新药提供平台 .

生物活性研究

[1,2,4]三唑并[1,5-a]吡嗪核心存在于表现出多种生物活性的化合物中。 对这些活性的研究可以导致开发新的药物,应用于治疗诸如血脂异常、冠心病和糖尿病等疾病 .

生化分析

Biochemical Properties

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an active pharmaceutical intermediate. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can form complexes with metal ions, which may further modulate its biochemical activity and interactions with other biomolecules.

Cellular Effects

The effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Furthermore, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine has been shown to affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in certain cancer cell lines.

Molecular Mechanism

At the molecular level, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their catalytic activity . Additionally, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . In in vitro studies, the effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine on cellular function have been observed to change over time, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other substrates or inhibitors.

Transport and Distribution

The transport and distribution of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine may localize to specific cellular compartments or accumulate in certain tissues, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

属性

IUPAC Name

5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOTLNDEITXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677834
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959755-46-5
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(3,6-dibromo-pyrazin-2-yl)-N′-hydroxyformamidine (17.4 mg, 58.80 mmol) is treated with polyphosphoric acid (150 g) for one hour at 50° C. and then for 1.75 hours at 70° C. After cooling to room temperature, water is added to the reaction mixture. The resultant suspension is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The precipitate formed is collected by filtration, washed once with 1N NaOH, three times with water and dried in vacuo. The residue is partitioned between ethyl acetate and 1N NaOH and the organic phase is washed one more time with 1N NaOH and once with brine. The organic phase is dried over MgSO4, filtered and evaporated to give the title compound (10.15 g) as a white solid. 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 8.43 (s, 1H), 8.92 (s, 1H). LCMS: Rt 2.73 min (94.2%), m/z (APCI) 277 (M+H)+.
Quantity
17.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 3
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 4
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 5
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 6
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。